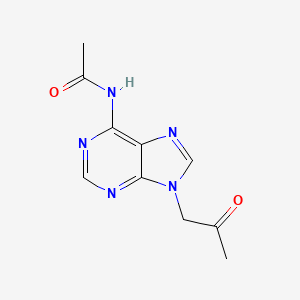![molecular formula C12H26O2Si B11874907 (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol is a chemical compound that features a cyclohexane ring with a hydroxyl group and a tert-butyl(dimethyl)silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol typically involves the protection of a hydroxyl group on a cyclohexanol derivative using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to yield the desired silyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.
Scientific Research Applications
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl ethers: These compounds share the same protecting group but differ in the structure of the organic moiety.
Trimethylsilyl ethers: Similar protecting groups but less hydrolytically stable compared to tert-butyl(dimethyl)silyl ethers.
Uniqueness
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol is unique due to its specific stereochemistry and the stability provided by the tert-butyl(dimethyl)silyl group. This stability makes it particularly useful in synthetic organic chemistry where selective protection and deprotection of hydroxyl groups are required.
Properties
Molecular Formula |
C12H26O2Si |
|---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3/t10-,11+/m1/s1 |
InChI Key |
IAKVQZKBAVMFAQ-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@H]1O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



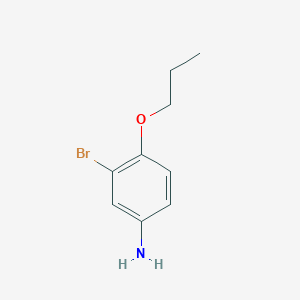
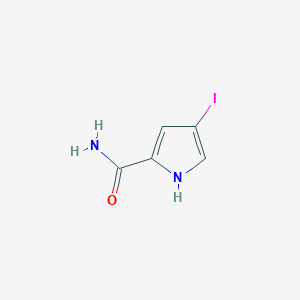
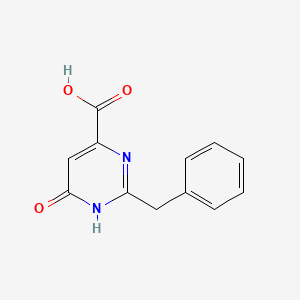


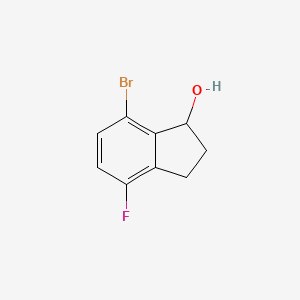
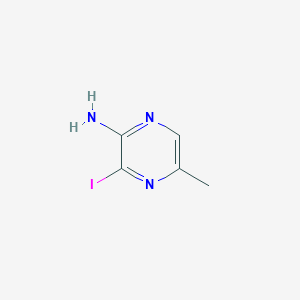
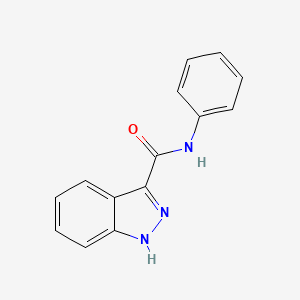
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)



